9-Methylamino Minocycline (Technical Grade)
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Overview
Description
9-Methylamino Minocycline (Technical Grade): is a derivative of Minocycline Hydrochloride, a second-generation tetracycline antibiotic. This compound is known for its broad-spectrum antibacterial activity and is used primarily in scientific research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylamino Minocycline involves the modification of Minocycline Hydrochloride. The process typically includes the methylation of the amino group at the 9th position of the Minocycline molecule. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of 9-Methylamino Minocycline follows similar synthetic routes but on a larger scale. The process is carefully controlled to ensure consistency and quality of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: 9-Methylamino Minocycline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly at the amino group, can produce a range of derivatives with different properties
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various alkyl halides and acyl chlorides are employed under controlled conditions
Major Products:
Scientific Research Applications
Chemistry: In chemistry, 9-Methylamino Minocycline is used as a reference standard for analytical methods and as a starting material for the synthesis of new compounds .
Biology: In biological research, it is used to study the mechanisms of antibiotic resistance and the effects of tetracycline derivatives on bacterial cells .
Medicine: Although not used directly in clinical settings, 9-Methylamino Minocycline is valuable in preclinical studies to explore new therapeutic applications and to understand the pharmacokinetics and pharmacodynamics of tetracycline antibiotics .
Industry: In the pharmaceutical industry, this compound is used in the development of new antibiotics and as a quality control standard for existing tetracycline-based drugs .
Mechanism of Action
The mechanism of action of 9-Methylamino Minocycline is similar to that of Minocycline. It binds to the 30S ribosomal subunit of bacterial cells, inhibiting protein synthesis and thereby exerting its antibacterial effects. This binding prevents the addition of amino acids to the growing peptide chain, effectively stopping bacterial growth .
Comparison with Similar Compounds
Minocycline Hydrochloride: The parent compound, widely used as an antibiotic.
Doxycycline: Another second-generation tetracycline with similar antibacterial properties.
Tetracycline: A first-generation tetracycline with a broader spectrum but lower potency compared to Minocycline
Uniqueness: 9-Methylamino Minocycline is unique due to its specific modification at the 9th position, which can enhance its antibacterial activity and potentially reduce resistance compared to other tetracyclines .
Properties
CAS No. |
607402-73-3 |
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Molecular Formula |
C24H30N4O7 |
Molecular Weight |
486.525 |
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-9-(methylamino)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C24H30N4O7/c1-26-12-8-13(27(2)3)10-6-9-7-11-17(28(4)5)20(31)16(23(25)34)22(33)24(11,35)21(32)14(9)19(30)15(10)18(12)29/h8-9,11,17,26,29-30,33,35H,6-7H2,1-5H3,(H2,25,34)/t9-,11-,17-,24-/m0/s1 |
InChI Key |
NLPNEYDRKDNTGJ-ITMRBWJXSA-N |
SMILES |
CNC1=C(C2=C(CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C2O)O)O)C(=O)N)N(C)C)C(=C1)N(C)C)O |
Synonyms |
(4S,4aS,5aR,12aS)-4,7-bis(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-9-(methylamino)-1,11-dioxo-2-naphthacenecarboxamide Hydrochloride |
Origin of Product |
United States |
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